- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one)

943749-57-3 structure
Nome del prodotto:6-bromo-2,4-dihydro-1H-isoquinolin-3-one
Numero CAS:943749-57-3
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD26127257
CID:2662259
PubChem ID:59300353
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-bromo-1,4-dihydro-2H-isoquinolin-3-one
- 6-bromo-1,4-dihydroisoquinolin-3(2H)-one
- 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one
- 6-bromo-2,4-dihydro-1H-isoquinolin-3-one
- SY263246
- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone
- 3(2H)-Isoquinolinone, 6-bromo-1,4-dihydro-
- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- CS-0040551
- 6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- CZALQHYWGITYHK-UHFFFAOYSA-N
- F53175
- EN300-2010259
- MFCD26127257
- SCHEMBL1852665
- AKOS023824105
- Z1813375979
- 943749-57-3
- KS-9120
- DB-207416
-
- MDL: MFCD26127257
- Inchi: 1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12)
- Chiave InChI: CZALQHYWGITYHK-UHFFFAOYSA-N
- Sorrisi: O=C1CC2C(=CC=C(C=2)Br)CN1
Proprietà calcolate
- Massa esatta: 224.97893 g/mol
- Massa monoisotopica: 224.97893 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 195
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 29.1
- Peso molecolare: 226.07
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB543665-1g |
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |
943749-57-3 | 95% | 1g |
€1017.70 | 2025-02-19 | |
abcr | AB543665-100 mg |
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |
943749-57-3 | 95% | 100mg |
€423.00 | 2023-06-14 | |
Enamine | EN300-2010259-1.0g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 1.0g |
$846.0 | 2023-07-06 | |
Enamine | EN300-2010259-5.0g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 5.0g |
$3512.0 | 2023-07-06 | |
Enamine | EN300-2010259-0.25g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 0.25g |
$419.0 | 2023-09-16 | |
Enamine | EN300-2010259-0.05g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 0.05g |
$197.0 | 2023-09-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK194-100mg |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95% | 100mg |
885.0CNY | 2021-07-15 | |
Enamine | EN300-2010259-5g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 5g |
$3512.0 | 2023-09-16 | |
Chemenu | CM367360-250mg |
6-Bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95%+ | 250mg |
$*** | 2023-03-30 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02794-1g |
6-bromo-1,4-dihydroisoquinolin-3(2H)-one |
943749-57-3 | 95% | 1g |
$560 | 2023-09-07 |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Riferimento
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Oxygen ; 15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
Riferimento
- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Riferimento
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Riferimento
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Raw materials
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Preparation Products
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Letteratura correlata
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one) Prodotti correlati
- 2228493-28-3(O-2-(1-ethyl-1H-1,2,4-triazol-5-yl)propylhydroxylamine)
- 52334-81-3(2-chloro-5-(trifluoromethyl)pyridine)
- 1805314-55-9(2-Bromo-3-(difluoromethyl)-5-iodopyridine)
- 1805229-57-5(3-Amino-4-(aminomethyl)-2-(difluoromethyl)pyridine-6-methanol)
- 4381-37-7(Pyridine, 3-(2-chlorophenyl)-)
- 1803687-99-1(3-(Aminomethyl)-2-(difluoromethyl)-5-iodopyridine)
- 1895494-87-7(1-(2,6-difluoro-3-methylphenyl)cyclobutylmethanamine)
- 2172005-35-3(3-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}propanoic acid)
- 2228160-73-2(tert-butyl 7-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate)
- 901006-33-5(3-(4-chlorophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943749-57-3)6-bromo-2,4-dihydro-1H-isoquinolin-3-one

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):150.0/508.0